Methyl[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]amine
Description
Methyl[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]amine is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Properties
IUPAC Name |
N,2-dimethyl-1-pyrrolidin-1-ylpropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-9(2,10-3)8-11-6-4-5-7-11/h10H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUFQJJPNLENQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCCC1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]amine typically involves the reaction of 2-methyl-2-(pyrrolidin-1-yl)propanal with methylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature for several hours. The product is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques to achieve high purity levels required for specific applications .
Chemical Reactions Analysis
Types of Reactions
Methyl[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyrrolidine compounds .
Scientific Research Applications
Methyl[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of Methyl[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-(pyrrolidin-1-yl)propanal
- N-Methyl-2-pyrrolidinone
- 1-Methyl-2-pyrrolidinone
Uniqueness
Methyl[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]amine is unique due to its specific structural features, such as the presence of both a methyl group and a pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced reactivity or selectivity in certain reactions .
Biological Activity
Methyl[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]amine, also referred to as 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine, is an organic compound notable for its structural features and biological activity. The compound has a molecular formula of and a molecular weight of approximately 156.27 g/mol. It belongs to the class of Mannich bases and pyrrolidine derivatives, which are recognized for their diverse applications in medicinal chemistry and organic synthesis.
Interaction with Kappa Opioid Receptor (KOR)
The primary biological activity of this compound is its interaction with the kappa opioid receptor (KOR). This compound functions predominantly as an antagonist at the KOR, influencing pain management pathways in biological systems. In experimental studies involving rodent models, it has been demonstrated to block KOR and mu-opioid receptor agonist-induced analgesia, indicating its potential utility in pain relief strategies .
Research has shown that this compound modulates various biochemical pathways, particularly those involving cyclic adenosine monophosphate (cAMP). By affecting these pathways, the compound may influence cellular signaling mechanisms that are crucial for numerous physiological processes .
Comparative Biological Activity
To better understand its biological activity, a comparison with similar compounds can be made. The following table summarizes key features of this compound and related compounds:
| Compound Name | Molecular Formula | Molecular Weight | Primary Activity |
|---|---|---|---|
| This compound | 156.27 g/mol | KOR antagonist | |
| 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine | 142.24 g/mol | KOR antagonist | |
| N-Methyl-2-pyrrolidinone | 99.16 g/mol | Solvent; potential neuroactive properties |
Case Studies
Several studies have investigated the implications of this compound in various pharmacological contexts:
Synthesis and Production
The synthesis of this compound typically involves a reaction between 2-methylpropanal and methylamine under controlled conditions. Common solvents include dichloromethane or ethanol, with purification achieved through distillation or chromatography .
Industrial Applications
In industrial settings, this compound is utilized as a building block for synthesizing more complex organic molecules, including pharmaceuticals targeted at neurological disorders and pain management therapies .
Q & A
Q. Discrepancies in reported cytotoxicity: What experimental variables cause variability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
